3-Butyn-2-one, 4-(triethylsilyl)-
Description
Significance of Organosilicon Compounds in Organic Synthesis
Organosilicon compounds, which feature a carbon-silicon bond, have become indispensable in organic synthesis. sigmaaldrich.com Their importance stems from a unique combination of stability and reactivity that can be finely tuned. The silicon atom is less electronegative and larger than carbon, leading to longer and more polarizable bonds. nih.gov This inherent difference is the foundation of their utility.
One of the most critical roles of organosilanes is as protecting groups for sensitive functionalities like alcohols. nih.gov The formation of a silyl (B83357) ether is a common strategy to mask a hydroxyl group during a synthetic sequence, with the advantage that it can be selectively removed under mild conditions, often using a fluoride (B91410) source, which exploits the exceptionally high strength of the silicon-fluorine bond. nih.govnih.gov
Furthermore, the "beta-silicon effect" describes the stabilization of a positive charge at a carbon atom beta to the silicon atom, a phenomenon driven by hyperconjugation. nih.gov This effect has profound implications for controlling the regioselectivity of electrophilic reactions on vinylsilanes and allylsilanes. The favorable formation of strong silicon-oxygen bonds is another powerful driving force in many organic transformations, such as the Peterson olefination. nih.gov In essence, organosilicon compounds are not merely passive spectators in a reaction; they are versatile intermediates and reagents that enable chemists to achieve transformations that would otherwise be difficult. sigmaaldrich.comorgsyn.org
Overview of Silyl Alkynone Structural Motifs and Their Reactivity
Silyl alkynones are bifunctional molecules characterized by a ketone conjugated with a silyl-substituted alkyne. This arrangement of functional groups imparts a unique reactivity profile. The silyl group, such as a trimethylsilyl (B98337) (TMS) or triethylsilyl (TES) group, enhances the stability of the molecule while also influencing its electronic properties and steric environment. chemimpex.com
While specific data for 3-Butyn-2-one, 4-(triethylsilyl)- is not widely available in published literature, extensive research on its close analogue, 4-(trimethylsilyl)-3-butyn-2-one (B1224664), provides significant insight into the properties and reactivity of this class of compounds.
Table 1: Physicochemical Properties of 4-(Trimethylsilyl)-3-butyn-2-one This table presents data for a representative silyl alkynone, 4-(trimethylsilyl)-3-butyn-2-one, as a proxy for the title compound.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₁₂OSi | nih.gov |
| Molecular Weight | 140.26 g/mol | sigmaaldrich.com |
| Boiling Point | 156 °C | sigmaaldrich.com |
| Density | 0.854 g/mL at 25 °C | sigmaaldrich.com |
| Refractive Index | n20/D 1.442 | sigmaaldrich.com |
The reactivity of silyl alkynones is dominated by their participation in cycloaddition reactions. The electron-deficient alkyne, influenced by the adjacent carbonyl group, is an excellent partner in these transformations.
Research Landscape of 3-Butyn-2-one, 4-(triethylsilyl)- and Related Silyl Alkynones
The research landscape for silyl alkynones is rich and varied, demonstrating their utility as versatile building blocks for constructing complex cyclic and heterocyclic systems. Although studies specifically detailing 3-Butyn-2-one, 4-(triethylsilyl)- are limited, the broader class of silyl alkynones, particularly the trimethylsilyl and triisopropylsilyl analogues, features prominently in several key synthetic strategies.
A significant area of application is the Pauson-Khand reaction , a powerful [2+2+1] cycloaddition that combines an alkyne, an alkene, and carbon monoxide to form a cyclopentenone. wikipedia.orgnih.govnih.gov Silyl alkynones serve as the alkyne component in this reaction, which is a cornerstone for synthesizing five-membered rings found in numerous natural products. nih.govnrochemistry.com The reaction typically proceeds by forming a dicobalt hexacarbonyl complex with the alkyne, which then reacts with the alkene. wikipedia.orgnih.gov
Another major research focus is their use in [3+2] cycloadditions . For instance, 4-(trimethylsilyl)-3-butyn-2-one has been shown to be an effective dipolarophile in reactions with cycloimmonium salts, leading to the synthesis of functionalized indolizines. rsc.org These products can be formed with or without the silyl group, showcasing the tunability of the reaction. This type of cycloaddition is a fundamental method for constructing five-membered heterocyclic rings. nih.govuchicago.edu
Furthermore, the ketone functionality of silyl alkynones allows for asymmetric reduction to produce valuable chiral propargyl alcohols. researchgate.net For example, 4-(trimethylsilyl)-3-butyn-2-one can be reduced to the corresponding (S)- or (R)-alcohol, which are key intermediates in the synthesis of bioactive molecules like 5-lipoxygenase inhibitors. nih.govresearchgate.net Similarly, the synthesis of 4-triisopropylsilyl-3-butyn-2-one and its subsequent asymmetric transfer hydrogenation to the chiral alcohol has been well-documented. orgsyn.org
Table 2: Key Research Applications of Silyl Alkynones This table summarizes major reactions involving silyl alkynones, using trimethylsilyl and triisopropylsilyl derivatives as examples.
| Reaction Type | Silyl Alkynone Example | Key Product Class | Significance | Source |
|---|---|---|---|---|
| Pauson-Khand Reaction | Generic silyl alkynone | α,β-Cyclopentenones | Core structure in many natural products. | wikipedia.orgnrochemistry.com |
| [3+2] Cycloaddition | 4-(Trimethylsilyl)-3-butyn-2-one | Functionalized Indolizines | Synthesis of nitrogen-containing heterocycles. | rsc.org |
| Asymmetric Reduction | 4-(Trimethylsilyl)-3-butyn-2-one | Chiral Propargyl Alcohols | Key intermediates for bioactive molecules. | researchgate.net |
| Asymmetric Hydrogenation | 4-(Triisopropylsilyl)-3-butyn-2-one | Chiral Silylated Alcohols | Access to enantiomerically pure building blocks. | orgsyn.org |
Structure
3D Structure
Properties
CAS No. |
13829-55-5 |
|---|---|
Molecular Formula |
C10H18OSi |
Molecular Weight |
182.33 g/mol |
IUPAC Name |
4-triethylsilylbut-3-yn-2-one |
InChI |
InChI=1S/C10H18OSi/c1-5-12(6-2,7-3)9-8-10(4)11/h5-7H2,1-4H3 |
InChI Key |
WBFUXKZJRNPOIR-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(CC)C#CC(=O)C |
Origin of Product |
United States |
Synthetic Methodologies for 3 Butyn 2 One, 4 Triethylsilyl and Analogous Silyl Alkynones
Direct Synthetic Strategies for Silyl (B83357) Alkynones
Direct strategies involve the construction of the silyl alkynone skeleton in a highly convergent manner. These methods often begin with precursors that already contain the silylacetylene or butynone substructure.
A primary method for synthesizing silyl alkynones is the Friedel-Crafts acylation. wikipedia.orgmasterorganicchemistry.com This electrophilic substitution reaction involves the acylation of a silylalkyne with an acyl halide, such as acetyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). masterorganicchemistry.comcommonorganicchemistry.comwikipedia.org The reaction of triethylsilylacetylene with acetyl chloride provides a direct route to 4-(triethylsilyl)-3-butyn-2-one. This approach is advantageous for its directness in forming the carbon-carbon bond between the acetyl group and the alkyne. rsc.org However, the conditions must be carefully controlled to prevent side reactions or decomposition. rsc.org
Another approach involves the silylation of a pre-existing butynone. This can be achieved by deprotonating a terminal alkyne, such as 3-butyn-2-one, with a strong base to form an acetylide, which then reacts with a triethylsilyl halide. This method is contingent on the stability of the butynone under basic conditions.
| Reagents | Catalyst/Conditions | Product | Notes |
| Triethylsilylacetylene, Acetyl Chloride | AlCl₃ | 4-(Triethylsilyl)-3-butyn-2-one | A classic Friedel-Crafts acylation approach. wikipedia.orgmasterorganicchemistry.com |
| 3-Butyn-2-one, Triethylsilyl Chloride | Strong base (e.g., n-BuLi) | 4-(Triethylsilyl)-3-butyn-2-one | Requires careful handling due to the reactivity of the enone system. |
A common and often milder route to silyl alkynones involves the oxidation of the corresponding secondary alcohol, 4-(triethylsilyl)-3-butyn-2-ol. researchgate.netorgsyn.org This precursor alcohol can be synthesized by reacting the lithium salt of triethylsilylacetylene with acetaldehyde. orgsyn.org Several oxidation methods are suitable for this transformation, chosen for their mildness and high chemoselectivity, which prevents unwanted side reactions with the alkyne functionality. wikipedia.org
Dess-Martin Periodinane (DMP) Oxidation: DMP is a hypervalent iodine reagent that provides a mild and efficient method for oxidizing primary and secondary alcohols to aldehydes and ketones, respectively. wikipedia.orgsigmaaldrich.cnorganic-chemistry.org The reaction is typically carried out in dichloromethane (B109758) at room temperature and is known for its tolerance of sensitive functional groups, making it ideal for substrates like silyl alkynyl alcohols. wikipedia.orgsigmaaldrich.cnnih.gov
Swern Oxidation: This method utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride, followed by the addition of a hindered organic base like triethylamine (B128534). wikipedia.orgorganic-chemistry.orgadichemistry.com The Swern oxidation is performed at low temperatures (typically -78 °C) and is highly regarded for its mild conditions and broad functional group compatibility, preventing over-oxidation to carboxylic acids. wikipedia.orgorganic-chemistry.orgbyjus.com
| Oxidation Reagent | Key Features | Byproducts |
| Dess-Martin Periodinane (DMP) | Mild, room temperature, neutral pH, high yield. wikipedia.orgsigmaaldrich.cnorganic-chemistry.org | Iodinane, acetic acid. wikipedia.org |
| Swern Reagents (DMSO, Oxalyl Chloride, Et₃N) | Very mild (-78 °C), avoids toxic metals, wide functional group tolerance. wikipedia.orgorganic-chemistry.orglibretexts.org | Dimethyl sulfide (B99878), CO, CO₂, Triethylammonium chloride. wikipedia.orgbyjus.com |
Indirect Synthetic Pathways and Precursor Derivatization
Indirect pathways involve the synthesis of key precursors which are then converted into the target silyl alkynone. These multi-step sequences can offer greater flexibility and control over the final product.
The Weinreb-Nahm ketone synthesis is a powerful method that avoids the common issue of over-addition seen with more reactive organometallic reagents. wikipedia.orgmychemblog.com The process begins with the formation of a Weinreb-Nahm amide, such as N-methoxy-N-methylacetamide, from the corresponding carboxylic acid or acyl chloride. wikipedia.orgorientjchem.orgnih.gov This amide then reacts with an organometallic nucleophile, like the lithium or Grignard reagent of triethylsilylacetylene. The resulting tetrahedral intermediate is stable and does not collapse to the ketone until acidic workup, thus preventing a second addition of the nucleophile. wikipedia.orgresearchgate.net This method provides a high-yield, controlled synthesis of the desired alkynone. nih.gov
Grignard reagents are a cornerstone of carbon-carbon bond formation. stackexchange.comstackexchange.com For the synthesis of 4-(triethylsilyl)-3-butyn-2-one, triethylsilylacetylene can be converted into its corresponding Grignard reagent, (triethylsilyl)ethynylmagnesium bromide, by reaction with a suitable Grignard reagent like ethylmagnesium bromide. orgsyn.org This alkynyl Grignard reagent can then be reacted with an acetylating agent such as acetyl chloride. doubtnut.com A significant challenge with this method is the potential for the highly reactive Grignard reagent to add to the newly formed ketone, leading to a tertiary alcohol as a byproduct. stackexchange.comchemistrysteps.comlibretexts.org Therefore, careful control of reaction conditions, such as low temperatures and inverse addition, is crucial to favor the formation of the ketone.
| Reagent 1 | Reagent 2 | Intermediate/Product | Key Advantage/Challenge |
| N-methoxy-N-methylacetamide | (Triethylsilyl)ethynyllithium | Stable tetrahedral intermediate | Prevents over-addition, high yield. wikipedia.orgmychemblog.com |
| Acetyl chloride | (Triethylsilyl)ethynylmagnesium bromide | 4-(Triethylsilyl)-3-butyn-2-one | Risk of over-addition to form a tertiary alcohol. stackexchange.comlibretexts.org |
The synthesis of the key precursor, triethylsilylacetylene, is an important consideration. Dehydrogenative cross-coupling provides a direct and atom-economical method for forming the Si-C bond. rsc.org This reaction involves the coupling of a terminal alkyne (acetylene) with a hydrosilane (triethylsilane) in the presence of a catalyst. Various catalytic systems, including those based on sodium triethylborohydride or other transition metals, can facilitate this transformation, producing the silylacetylene and hydrogen gas as the only byproduct. rsc.org This method represents an efficient and environmentally benign route to the silylalkyne precursors required for the syntheses described above. nih.govchemistryviews.org
Advanced Synthetic Techniques and Methodological Optimization
The synthesis of silyl alkynones, including 4-(triethylsilyl)-3-butyn-2-one and its analogs, is often achieved through the oxidation of the corresponding secondary alcohol, the silyl alkynol. The efficiency and selectivity of this transformation are highly dependent on the chosen synthetic methodology.
Role of Specific Reagents and Catalysts in Silyl Alkynone Synthesis
The conversion of silyl-substituted butynols to the corresponding butynones is a critical step that relies on specific oxidizing agents. The choice of reagent is crucial to ensure high yields and avoid side reactions.
One common method involves the use of manganese dioxide (MnO₂). In the synthesis of 4-triisopropylsilyl-3-butyn-2-one, its precursor, (rac)-4-triisopropylsilyl-3-butyn-2-ol, is treated with a significant excess of technical grade MnO₂ in a solvent like dichloromethane at room temperature. orgsyn.org This heterogeneous reaction requires stirring for a short period, after which the solid oxidant is removed by filtration, typically through a pad of Celite, to yield the desired alkynone. orgsyn.org The use of a substantial excess of MnO₂ is reported to be necessary for complete conversion and to prevent the formation of byproducts during prolonged reaction times. orgsyn.org
Another powerful oxidizing agent employed for this type of transformation is the Jones reagent, a solution of chromic acid and sulfuric acid in acetone. prepchem.com For the synthesis of trans-4-(trimethylsilyl)-3-buten-2-one, the precursor cis-4-(trimethylsilyl)-3-buten-2-ol is chilled and slowly treated with an excess of Jones reagent. prepchem.com The reaction temperature must be carefully controlled to remain low. prepchem.com Following the oxidation, a workup procedure involving extraction and washing is necessary to isolate the final product. prepchem.com
Catalytic methods, particularly for asymmetric synthesis, also play a vital role. Ruthenium catalysts, for instance, are employed in the asymmetric transfer hydrogenation of the ketone to produce chiral alcohol precursors, a process that can be reversed in principle. orgsyn.org These advanced catalytic systems highlight the ongoing efforts to develop more efficient and selective synthetic routes.
Table 1: Reagents for the Synthesis of Silyl Alkynones
| Precursor | Reagent/Catalyst | Product | Key Conditions |
| (rac)-4-Triisopropylsilyl-3-butyn-2-ol | Manganese Dioxide (MnO₂) | 4-Triisopropylsilyl-3-butyn-2-one | CH₂Cl₂, Room Temperature orgsyn.org |
| cis-4-(Trimethylsilyl)-3-buten-2-ol | Jones Reagent (Chromic Acid, Sulfuric Acid) | trans-4-(Trimethylsilyl)-3-buten-2-one | Acetone, <10°C prepchem.com |
Stereoselective Synthesis of Silyl Alkynone Precursors
The generation of chiral centers with high enantiomeric purity is a cornerstone of modern organic synthesis. For silyl alkynones, this is typically achieved through the stereoselective synthesis of their alcohol precursors, such as 4-silyl-3-butyn-2-ol.
Biocatalysis has emerged as a powerful tool for creating enantiopure chiral alcohols. The asymmetric reduction of 4-(trimethylsilyl)-3-butyn-2-one (B1224664) can be effectively carried out using whole-cell biocatalysts. For example, immobilized cells of Candida parapsilosis have been successfully used to synthesize enantiopure (S)-4-(trimethylsilyl)-3-butyn-2-ol. researchgate.net Similarly, a novel strain of Acetobacter sp. has been employed for the biocatalytic reduction of the same substrate to afford (R)-4-(trimethylsilyl)-3-butyn-2-ol with high enantioselectivity. researchgate.net The optimization of reaction parameters such as pH, temperature, and substrate concentration is crucial for the success of these biotransformations. researchgate.net
In addition to biocatalytic methods, chiral metal complexes are used to achieve asymmetry. The asymmetric transfer hydrogenation of 4-triisopropylsilyl-3-butyn-2-one using a specific ruthenium catalyst in isopropyl alcohol yields the (S)-alcohol with high optical purity. orgsyn.org
Furthermore, highly enantioenriched homopropargylic alcohols can be synthesized through the addition of chiral allenylzinc reagents to aldehydes. researchgate.net These allenylzinc reagents are prepared in situ from nonracemic propargylic mesylates, which themselves can be derived from chiral alcohol precursors like (S)-3-butyn-2-ol methanesulfonate. researchgate.net This methodology allows for the highly enantio-, regio-, and diastereoselective construction of complex chiral molecules. researchgate.net
Table 2: Stereoselective Methods for Silyl Alkynol Precursors
| Target Molecule | Method | Catalyst/Reagent | Key Features |
| (S)-4-(trimethylsilyl)-3-butyn-2-ol | Asymmetric Bioreduction | Immobilized Candida parapsilosis cells | Efficient synthesis of the (S)-enantiomer. researchgate.net |
| (R)-4-(trimethylsilyl)-3-butyn-2-ol | Asymmetric Bioreduction | Immobilized Acetobacter sp. CCTCC M209061 cells | High enantioselectivity for the (R)-enantiomer. researchgate.net |
| (S)-4-Triisopropylsilyl-3-butyn-2-ol | Asymmetric Transfer Hydrogenation | Ruthenium catalyst | Produces the (S)-alcohol with high optical purity. orgsyn.org |
| Enantioenriched Homopropargylic Alcohols | Allenylzinc Addition | Chiral Allenylzinc Reagents from Propargylic Mesylates | High diastereoselectivity and enantioselectivity. researchgate.net |
Advanced Spectroscopic and Spectrometric Characterization of Silyl Alkynone Derivatives
Elucidation of Molecular Structure through Nuclear Magnetic Resonance Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule.
Proton Nuclear Magnetic Resonance (¹H NMR)
The ¹H NMR spectrum of 4-(triethylsilyl)-3-butyn-2-one is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The triethylsilyl group would give rise to a quartet and a triplet, characteristic of an ethyl group, integrating to 6 and 9 protons, respectively. The acetyl group would present a sharp singlet, integrating to 3 protons.
Table 1: Predicted ¹H NMR Data for 4-(Triethylsilyl)-3-butyn-2-one
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |
| -CH₃ (acetyl) | ~2.3 | Singlet | 3H |
| -CH₂- (ethyl) | ~0.6 | Quartet | 6H |
| -CH₃ (ethyl) | ~1.0 | Triplet | 9H |
Note: Predicted values are based on typical chemical shifts for similar functional groups and data from analogous compounds.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For 4-(triethylsilyl)-3-butyn-2-one, five distinct carbon signals are anticipated. The carbonyl carbon of the ketone is expected to appear significantly downfield. The two sp-hybridized carbons of the alkyne would have characteristic shifts, and the ethyl groups of the triethylsilyl moiety would show two separate signals.
Table 2: Predicted ¹³C NMR Data for 4-(Triethylsilyl)-3-butyn-2-one
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C=O (ketone) | ~184 |
| -C≡C-Si | ~105 |
| -C≡C-CO | ~95 |
| -CH₃ (acetyl) | ~32 |
| -CH₂- (ethyl) | ~7 |
| -CH₃ (ethyl) | ~4 |
Note: Predicted values are based on typical chemical shifts for similar functional groups and data from analogous compounds.
Vibrational and Electronic Spectroscopy
Vibrational spectroscopy, particularly infrared spectroscopy, is crucial for the identification of functional groups within a molecule.
Infrared (IR) Spectroscopy for Functional Group Identification
The IR spectrum of 4-(triethylsilyl)-3-butyn-2-one is expected to show characteristic absorption bands for its key functional groups. A strong absorption band is anticipated for the carbonyl (C=O) stretching of the ketone. Another key feature would be the stretching vibration of the carbon-carbon triple bond (C≡C). The presence of the triethylsilyl group would be indicated by Si-C stretching and bending vibrations.
Table 3: Predicted IR Absorption Bands for 4-(Triethylsilyl)-3-butyn-2-one
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C=O Stretch (Ketone) | ~1680 | Strong |
| C≡C Stretch (Alkyne) | ~2150 | Medium to Weak |
| C-H Stretch (sp³) | 2870-2960 | Medium to Strong |
| Si-C Stretch | 650-850 | Medium |
Note: Predicted values are based on typical IR frequencies for these functional groups and data from analogous compounds.
Mass Spectrometry for Molecular Identification and Fragmentation Analysis
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification. The electron ionization (EI) mass spectrum of 4-(triethylsilyl)-3-butyn-2-one would be expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight. Common fragmentation pathways would likely involve the loss of an ethyl group from the silicon atom and cleavage adjacent to the carbonyl group.
Table 4: Predicted Key Mass Spectrometry Fragments for 4-(Triethylsilyl)-3-butyn-2-one
| Fragment | Predicted m/z |
| [M]⁺ | 182 |
| [M - CH₂CH₃]⁺ | 153 |
| [Si(CH₂CH₃)₃]⁺ | 115 |
| [CH₃CO]⁺ | 43 |
Note: Predicted m/z values are based on the expected fragmentation patterns for this type of molecule.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. This technique can provide accurate measurements of bond lengths, bond angles, and torsion angles, revealing the molecule's conformation and intermolecular interactions in the crystalline phase.
While a specific, publicly available crystal structure for 3-Butyn-2-one, 4-(triethylsilyl)- was not identified in the search results, the utility of this technique for related silyl-substituted compounds is well-established. acs.org An X-ray crystallographic analysis of this compound would be expected to reveal key structural features. The triethylsilyl group would likely exhibit a tetrahedral geometry around the silicon atom. The C≡C triple bond would be linear, and the acetyl group would be planar. The analysis would also quantify the bond lengths of the Si-C(sp) bond, the C≡C triple bond, and the C-C and C=O bonds of the acetyl moiety. This data is crucial for understanding the electronic effects of the silyl (B83357) group on the conjugated alkynone system.
Table 3: Predicted Structural Parameters for 3-Butyn-2-one, 4-(triethylsilyl)- from X-ray Crystallography
| Parameter | Expected Value/Geometry | Significance |
| Si-C Bond Lengths (Si-Et) | ~1.85 - 1.90 Å | Standard silicon-carbon single bond length. |
| Si-C(sp) Bond Length | ~1.80 - 1.85 Å | Reflects the bond between silicon and an sp-hybridized carbon. |
| C≡C Bond Length | ~1.18 - 1.22 Å | Characteristic of a carbon-carbon triple bond. |
| C=O Bond Length | ~1.20 - 1.24 Å | Typical for a ketone carbonyl group. |
| C-Si-C Bond Angles | ~109.5° | Indicative of tetrahedral geometry around the silicon atom. |
| C-C≡C Bond Angle | ~180° | Confirms the linear geometry of the alkyne unit. |
Chromatographic Methods for Purity Assessment and Separation
Chromatographic techniques are essential for the separation of target compounds from reaction mixtures and for the assessment of their purity. Both gas and liquid chromatography are applicable to a moderately volatile and polar compound like 3-Butyn-2-one, 4-(triethylsilyl)-.
Gas Chromatography (GC): Given its volatility, 3-Butyn-2-one, 4-(triethylsilyl)- is well-suited for analysis by GC. sigmaaldrich.com Coupled with a mass spectrometer (GC-MS), this method allows for both separation and identification. nih.govnih.govnih.gov A non-polar or mid-polar capillary column (e.g., DB-5 or DB-17) would be appropriate, with temperature programming to ensure good peak shape and resolution from any impurities, such as starting materials or byproducts.
High-Performance Liquid Chromatography (HPLC): HPLC is another powerful tool for the analysis and purification of silyl alkynones. Reversed-phase HPLC on a C18 or C8 column is a common approach. Due to the presence of the silicon atom, peak tailing can sometimes be an issue due to interactions with residual silanol (B1196071) groups on the silica-based stationary phase. To mitigate this, a mobile phase modifier such as triethylamine (B128534) (TEA) can be added in small quantities. nih.govresearchgate.net The TEA acts as a competing base, masking the active silanol sites and leading to improved peak symmetry. researchgate.net
Column Chromatography: For preparative scale purification, flash column chromatography using silica (B1680970) gel is standard. orgsyn.org A solvent system of low to medium polarity, such as a mixture of hexanes and ethyl acetate, would likely be effective for eluting 3-Butyn-2-one, 4-(triethylsilyl)-, based on procedures for similar compounds like 4-triisopropylsilyl-3-butyn-2-one. orgsyn.org
Table 4: Representative Chromatographic Conditions for Analysis
| Technique | Stationary Phase | Mobile Phase / Carrier Gas | Detection | Purpose |
| GC | 5% Phenyl-methylpolysiloxane | Helium | Mass Spectrometry (MS), Flame Ionization (FID) | Purity assessment, identification |
| HPLC | C18 Silica | Acetonitrile/Water with 0.1% TFA and/or TEA | UV (at ~220 nm), MS | Purity assessment, quantification |
| Flash Chromatography | Silica Gel 60 | Hexane/Ethyl Acetate gradient | Thin Layer Chromatography (TLC) with UV/stain | Preparative purification |
Computational Chemistry and Mechanistic Elucidation in Silyl Alkynone Transformations
Quantum Chemical Approaches to Reaction Mechanisms
Quantum chemical calculations, particularly Density Functional Theory (DFT), allow for the detailed mapping of reaction potential energy surfaces. These approaches provide a quantitative understanding of reaction feasibility, transition states, and the factors controlling reaction outcomes.
Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating reaction mechanisms. mdpi.com It allows for the accurate calculation of the electronic structure of molecules, enabling the localization of transition states (TS) and the determination of their associated activation energies (ΔG‡). By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for a proposed reaction mechanism can be constructed.
For instance, in reactions involving silyl (B83357) alkynes, DFT methods such as M06/6-311+G(d,p) have been successfully employed to clarify reaction pathways. mdpi.com These calculations can model complex processes, including cycloadditions and metal-catalyzed transformations. mdpi.commdpi.com In a typical study, the geometries of all stationary points on the potential energy surface are optimized, and frequency calculations are performed to confirm their nature (minima or first-order saddle points). The resulting energy data reveals the kinetic and thermodynamic favorability of different competing pathways. For example, DFT was used to show that the chelation of a copper cation is crucial in directing the regioselectivity of a click reaction, preventing the formation of an undesired isomer. mdpi.com
Table 1: Representative DFT Functionals and Basis Sets in Mechanistic Studies
| Functional | Basis Set | Typical Application |
| M06 | 6-31+G(d), 6-311++G** | Broadly applicable for main-group thermochemistry and kinetics. mdpi.com |
| B3LYP | 6-31G(d), LANL2DZ for metals | A popular hybrid functional for general organic reactions. |
| ωB97X-D | def2-TZVP | Includes empirical dispersion corrections, suitable for non-covalent interactions. |
This table presents examples of DFT methods commonly used in the literature for mechanistic studies of organic reactions.
Frontier Molecular Orbital (FMO) theory provides a powerful qualitative model for understanding chemical reactivity and selectivity. wikipedia.org The theory posits that the most significant interactions between two reacting molecules involve the Highest Occupied Molecular Orbital (HOMO) of one species (the nucleophile) and the Lowest Unoccupied Molecular Orbital (LUMO) of the other (the electrophile). youtube.com The energy gap between the interacting HOMO and LUMO and the spatial distribution (coefficients) of these orbitals determine the reaction's feasibility and regioselectivity. numberanalytics.comnumberanalytics.com
In the case of 4-(triethylsilyl)-3-butyn-2-one, the molecule possesses multiple reactive sites. FMO analysis can predict the outcome of reactions such as cycloadditions or nucleophilic attacks. For example, in a base-catalyzed dimerization or trimerization of the related 4-trimethylsilyl-3-butyn-2-one, different products like divinyl ethers and triacetylbenzene are formed. researchgate.net FMO theory would explain this by comparing the orbital coefficients on the carbonyl carbon and the alkyne carbons in the LUMO. A nucleophile would preferentially attack the atom with the largest LUMO coefficient, and the specific reaction conditions can influence which pathway is favored. wikipedia.orgnumberanalytics.com While highly effective for many systems, traditional FMO theory can be challenging for large molecules where orbitals are highly delocalized; in such cases, more advanced concepts like frontier molecular orbitalets (FMOLs) may be used to regain local reactivity information. nih.gov
Elucidation of Enantioselectivity Origins in Asymmetric Catalysis
Asymmetric catalysis is crucial for producing enantiomerically pure compounds. Computational studies are pivotal in understanding how a chiral catalyst transfers its stereochemical information to a prochiral substrate like a silyl alkynone.
The key to enantioselectivity is the formation of diastereomeric transition states with a significant energy difference. This difference arises from the distinct interactions between the substrate and the chiral catalyst, typically a metal complex with a chiral ligand. Computational modeling can map these interactions in three-dimensional space with high precision.
Studies have shown that noncovalent interactions (NCIs), such as hydrogen bonds and steric repulsion, between the ligand and the substrate are often decisive. nih.gov For example, in a chiral zeolite catalyst, the enantioselectivity was traced to the specific orientation adopted by the reactant within the catalyst's asymmetric cavities, which was stabilized by hydrogen bonds with the framework. nih.gov Similarly, in gold-catalyzed reactions, NCIs between a remote part of the ligand and the substrate were found to significantly accelerate the reaction and control its outcome. nih.gov Molecular dynamics (MD) simulations and DFT calculations can be combined to explore the conformational flexibility of the ligand-substrate complex and identify the lowest-energy diastereomeric transition state that leads to the major enantiomer. mdpi.comresearchgate.net
The enantioselectivity of a catalytic reaction is governed by a subtle balance of steric and electronic effects. By systematically modifying ligands in silico, chemists can disentangle these contributions.
Steric Effects: The steric bulk of a chiral ligand creates an asymmetric environment around the catalytic center. In one study on an asymmetric cycloaddition, screening various chiral phosphoric acid (CPA) catalysts revealed that a catalyst bearing bulky 3,3'-(1-naphthyl) groups afforded the highest enantioselectivity. mdpi.com DFT calculations confirmed that this was due to steric hindrance that destabilized the transition state leading to the minor enantiomer, resulting in a calculated energy difference of 5.2 kcal/mol between the two competing pathways. mdpi.com
Electronic Effects: The electronic properties of both the ligand and the substrate can tune the reactivity and selectivity of a reaction. Computational studies can quantify these effects by analyzing charge distributions, orbital energies, and electrostatic potential maps. For instance, a linear Hammett correlation was identified in a study of gold(I) complexes, demonstrating a clear relationship between the electronic nature of substituents and the rate of protodeauration. nih.gov Such analyses allow for the rational design of ligands with optimal electronic properties for a desired transformation.
Table 2: Impact of Catalyst Substituent on Enantioselectivity in a [2+4] Cycloaddition
| Catalyst | 3,3'-Substituent | Enantiomeric Excess (% ee) | Attributed Effect |
| (R)-4a | Phenyl | 15% | Baseline |
| (R)-4b | 9-Anthryl | 58% | Increased Steric Bulk |
| (R)-4c | 1-Naphthyl | 66% | Optimal Steric Hindrance |
| (R)-4d | 2,4,6-iPr₃C₆H₂ | 44% | Sub-optimal Steric Fit |
Data adapted from a study on catalytic asymmetric cycloadditions, illustrating how steric bulk influences enantioselectivity. mdpi.com
Intermolecular Interaction Analysis in Silyl Alkynone Systems
The behavior of molecules in solution and their ability to form larger assemblies are governed by intermolecular interactions. For silyl alkynones, these interactions influence their physical properties and reactivity, for example, in dimerization or cross-coupling reactions. researchgate.netacs.org
Computational methods like Natural Bond Orbital (NBO) analysis are used to investigate these forces. A theoretical study on silyl ethers revealed that the capacity of the oxygen atom adjacent to silicon to act as a hydrogen bond acceptor is significant. nih.gov This is determined not just by the electron density on the oxygen but also by orbital interactions and lone pair energies. Such hydrogen bonding capabilities can play a crucial role in directing self-assembly or in mediating interactions with catalysts or other reactants. Understanding these non-covalent forces is essential for predicting how silyl alkynones will behave in a given chemical environment and for designing reaction conditions that favor specific outcomes. nih.gov
Hirshfeld Surface Analysis for Molecular Packing
Hirshfeld surface analysis is a powerful computational tool utilized to visualize and quantify intermolecular interactions within a crystal lattice, thereby providing significant insights into the molecular packing of a compound. crystalexplorer.netscirp.orgmdpi.com This method constructs a surface around a molecule in a crystal, defined by the points where the electron density of the promolecule (the molecule of interest) is equal to the summed electron density of all other molecules in the crystal. crystalexplorer.net The resulting surface is not a simple representation of the molecule's geometry but is intricately shaped by the interactions between the molecule and its neighbors. crystalexplorer.net
Various properties can be mapped onto the Hirshfeld surface to highlight different aspects of intermolecular interactions. One of the most common is the normalized contact distance (dnorm), which is based on the distance from the surface to the nearest nucleus inside the surface (di) and the nearest nucleus outside the surface (de), normalized by the van der Waals radii of the respective atoms. The dnorm surface displays a color spectrum where red spots indicate close contacts (shorter than the sum of van der Waals radii), white areas represent contacts around the van der Waals separation, and blue regions signify a lack of close contacts. mdpi.comnih.gov
For a molecule like 4-(triethylsilyl)-3-butyn-2-one, a Hirshfeld surface analysis would reveal the nature and extent of interactions involving the triethylsilyl group, the carbonyl oxygen, and the acetylenic carbons. The bulky triethylsilyl group would likely exhibit significant van der Waals interactions, visualized as white or light-colored regions on the dnorm map. The electronegative oxygen atom of the ketone group would be expected to participate in hydrogen bonding or other dipole-dipole interactions, which would appear as distinct red areas on the surface. scirp.org
Below is a hypothetical data table illustrating the kind of information a Hirshfeld surface analysis of 4-(triethylsilyl)-3-butyn-2-one might provide, based on analyses of similar organic molecules. acs.org
| Interaction Type | Percentage Contribution (%) |
| H···H | 55.2 |
| C···H / H···C | 20.5 |
| O···H / H···O | 15.8 |
| Si···H / H···Si | 5.3 |
| C···C | 1.7 |
| Other | 1.5 |
Non-Covalent Interaction (NCI) Plots
Non-Covalent Interaction (NCI) analysis is a computational method used to identify and visualize non-covalent interactions in real space. researchgate.netacs.orgjussieu.fr This technique is based on the electron density (ρ) and its derivatives, specifically the reduced density gradient (s). researchgate.net The NCI plot visualizes isosurfaces of the reduced density gradient at low values, which are characteristic of non-covalent interactions. researchgate.net
The isosurfaces in an NCI plot are typically colored based on the sign of the second eigenvalue (λ2) of the electron density Hessian matrix, which distinguishes between different types of interactions. researchgate.net
Blue surfaces indicate strong, attractive interactions such as hydrogen bonds.
Green surfaces represent weak, delocalized van der Waals interactions.
Red surfaces denote repulsive interactions, such as steric clashes. researchgate.net
For 4-(triethylsilyl)-3-butyn-2-one, an NCI plot would provide a detailed picture of the non-covalent forces governing its conformation and intermolecular associations. One would anticipate observing green isosurfaces surrounding the triethylsilyl group, indicating the presence of van der Waals forces between the ethyl chains. A blue region would likely be visible near the carbonyl oxygen, corresponding to potential hydrogen bonding or other strong electrostatic interactions. The region around the alkyne moiety might show a combination of weak attractive and potentially some repulsive interactions, depending on the molecular packing.
The analysis can also provide quantitative information by integrating the electron density within the NCI regions, allowing for an estimation of the strength of the different types of interactions. researchgate.net This can be particularly useful in understanding the stability of different conformers or the binding of the molecule to a receptor.
The following table provides a hypothetical summary of the types of non-covalent interactions that could be identified for 4-(triethylsilyl)-3-butyn-2-one using NCI plot analysis.
| Interaction Type | Isosurface Color | Location on Molecule |
| Hydrogen Bonding | Blue | Near carbonyl oxygen |
| Van der Waals Interactions | Green | Around triethylsilyl group, along alkyl chains |
| Steric Repulsion | Red | Potentially between bulky groups in close proximity |
Future Research Directions and Emerging Applications of Silyl Alkynones
Development of Novel Catalytic Systems for Enhanced Selectivity
The quest for more efficient and selective chemical transformations is a driving force in modern chemistry. For silyl (B83357) alkynones like 4-(trimethylsilyl)-3-butyn-2-one (B1224664), a close analog of the title compound, significant progress has been made in developing catalytic systems for asymmetric reduction. This process is crucial for producing enantiopure compounds, which are vital in the pharmaceutical industry.
One promising approach involves biocatalysis. For instance, immobilized whole cells of Candida parapsilosis CCTCC M203011 have been used for the asymmetric reduction of 4-(trimethylsilyl)-3-butyn-2-one to (S)-4-(trimethylsilyl)-3-butyn-2-ol, a key intermediate in the synthesis of 5-lipoxygenase inhibitors. researchgate.net To overcome the toxicity of the substrate and product to the microbial cells, biphasic reaction systems using water-immiscible ionic liquids like 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) (C4MIM·PF6) have been developed. researchgate.net These systems have demonstrated improved bioreduction efficiency and operational stability of the cells. researchgate.net Under optimized conditions, this method has achieved a high yield (97.7%) and excellent enantiomeric excess (>99%). researchgate.net
Similarly, another novel strain, Acetobacter sp. CCTCC M209061, has been successfully employed for the enantioselective reduction of 4-(trimethylsilyl)-3-butyn-2-one to its (R)-enantiomer. nih.gov This biocatalytic system also showed high yield (71%) and enantiomeric excess (>99%) under optimized conditions. nih.gov The immobilized cells exhibited good operational stability, retaining 70% of their catalytic activity after ten cycles. nih.gov
Future research in this area will likely focus on:
The discovery and engineering of new enzymes and microorganisms with enhanced activity and selectivity for a broader range of silyl alkynone substrates.
The development of novel, environmentally friendly ionic liquids and other green solvent systems to further improve reaction efficiency and sustainability.
The application of flow chemistry and other process intensification technologies to scale up these biocatalytic reductions for industrial applications.
Advanced Applications in Pharmaceutical and Agrochemical Synthesis
The unique reactivity of the alkynyl group in silyl alkynones makes them valuable intermediates in the synthesis of complex molecules with potential pharmaceutical and agrochemical applications. chemimpex.com The trimethylsilyl (B98337) group in 4-(trimethylsilyl)-3-butyn-2-one enhances its reactivity and stability, making it a versatile building block. chemimpex.com
A significant area of application is in the synthesis of chiral alcohols, which are common structural motifs in many bioactive molecules. As mentioned earlier, the asymmetric reduction of 4-(trimethylsilyl)-3-butyn-2-one provides access to enantiopure (S)- and (R)-4-(trimethylsilyl)-3-butyn-2-ol. researchgate.netnih.gov These chiral alcohols are key intermediates for the synthesis of 5-lipoxygenase inhibitors, which are being investigated for the treatment of inflammatory diseases. researchgate.net
Furthermore, the alkynyl group can be further functionalized. For example, β-silyl alkynoates have been shown to undergo efficient amide bond formation with high chemoselectivity for amines. nih.gov This method is compatible with a wide range of substrates, including secondary amines, and can selectively target the ε-amino group of lysine. nih.gov This approach maintains stereochemistry and provides a platform for postsynthesis modifications, such as click reactions and peptide-drug conjugations, holding promise for pharmaceutical development and peptide engineering. nih.gov
Future research is expected to explore:
The synthesis of a wider range of structurally diverse and complex drug candidates and agrochemicals using silyl alkynones as key building blocks.
The development of new synthetic methodologies that leverage the unique reactivity of silyl alkynones to construct challenging molecular architectures.
The investigation of the biological activity of novel compounds synthesized from silyl alkynones.
Silyl Alkynones in Material Science and Polymer Chemistry
The incorporation of silicon into organic molecules can impart unique properties, making silyl alkynones interesting monomers and building blocks for new materials and polymers. rsc.org Organosilicon compounds, in general, have found widespread applications in materials science due to their distinct chemical and physical properties. rsc.org
The reactivity of the alkyne and ketone functionalities in silyl alkynones allows for their participation in various polymerization reactions. For example, they could potentially be used in the synthesis of silicon-containing polymers with tailored properties such as thermal stability, gas permeability, and unique optical or electronic characteristics. The silyl group can influence the polymer's properties and can also be a site for further modification.
Recent advancements in polymerization techniques, such as asymmetric living polymerization in liquid crystal reaction fields, open up new possibilities for creating highly ordered helical polymers from achiral monomers. sciencedaily.com While not yet demonstrated with silyl alkynones specifically, this approach could potentially be adapted to create novel helical polymers with unique chiroptical properties.
Future research directions in this field include:
The synthesis and characterization of novel polymers derived from silyl alkynones.
The investigation of the structure-property relationships of these new materials.
The exploration of applications for these silicon-containing polymers in areas such as advanced coatings, membranes for separations, and electronic devices.
Bio-conjugation and Biological Probing with Silyl Alkynyl Compounds
The ability to selectively modify biomolecules is a powerful tool in chemical biology. Silyl alkynyl compounds are emerging as valuable reagents for bioconjugation and biological probing. The alkyne moiety serves as a versatile handle for "click" chemistry, a set of biocompatible reactions that enable the efficient and specific labeling of biomolecules.
Recent studies have shown that β-silyl alkynyl carbonyl compounds can act as thiol-specific conjugating reagents. acs.org This allows for the site-specific modification of cysteine residues in proteins, a powerful strategy for developing novel therapeutics and probing biological systems. researchgate.net The lipophilic silicon moiety can also open up new avenues for applications in medicinal and material sciences. researchgate.net
Furthermore, β-silyl alkynoates have been utilized for biocompatible amide bond formation, which can be applied to peptide and protein modification. nih.gov This methodology allows for postsynthesis modifications, including peptide-drug conjugations. nih.gov The alkyne group introduced can be further functionalized through reactions like copper-catalyzed azide-alkyne cycloaddition (click reactions), enabling the attachment of various molecules, including drugs. nih.gov
Future research in this exciting area will likely focus on:
The design and synthesis of new silyl alkynyl probes with improved reactivity, selectivity, and fluorescent properties for biological imaging and sensing.
The development of novel bioconjugation strategies for the site-specific modification of a wider range of biomolecules, including proteins, nucleic acids, and carbohydrates.
The application of these tools to study complex biological processes and to develop new diagnostic and therapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
